4-(叔丁基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

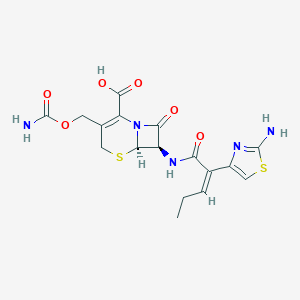

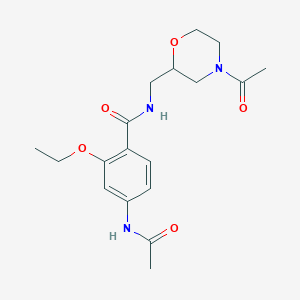

The compound "4-(tert-butyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative that is of interest due to its potential applications in various chemical syntheses and pharmaceutical research. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been reported, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding good results . Another synthesis method involves the use of iso-butoxycarbonyl chloride via the mixed anhydride method, which was used to synthesize tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate . Additionally, a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was established, starting from commercially available pyrrole and involving acylation and nucleophilic substitution steps .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been characterized using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring in the structure adopts an envelope conformation . Similarly, the absolute configuration of enantiomorphic compounds related to pyrrole derivatives was obtained by crystallization from diastereomeric mixtures, indicating an envelope conformation of the oxazolidine moiety .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. The study of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate revealed the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, which was successful when using the 2-nitrophenyl-substituted hydroxypyrrole . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility and reactivity of the compounds. The study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones using NMR methods showed the existence of rotamers due to nitrogen-carbonyl bond rotation and the effect of solvents on intra- and intermolecular hydrogen bonds . The thermal, X-ray, and DFT analyses of certain pyrrole derivatives provided insights into their stability and intramolecular hydrogen bonding patterns .

科学研究应用

合成和聚合催化

4-(叔丁基)-1H-吡咯-2-甲醛衍生物在合成金属配合物方面起着关键作用,这些配合物催化ε-己内酯的环氧开启聚合,这是生产可生物降解聚合物的关键过程。合成涉及形成由吡咯基配体支持的铝和锌配合物。这些配合物已经被表征并证明对这种聚合具有活性催化作用,为聚合物生产提供了可持续的方法(Qiao, Ma, & Wang, 2011)。

新颖有机合成

该化合物用于通过各种化学反应创造新的有机分子。例如,其衍生物已被用于合成新颖的吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶衍生物,展示了该化合物在促进潜在具有生物活性分子生成方面的多功能性(Zinchenko, Muzychka, Biletskiy, & Smolii, 2018)。

分子结构分析

研究还探讨了醛衍生物的构象和异构化,提供了有关溶剂和分子内力对这些化合物分子结构的影响的见解。这类研究对于理解这些分子在各个领域的基本化学行为和潜在应用至关重要(Syakaev et al., 2006)。

组合化学

4-(叔丁基)-1H-吡咯-2-甲醛已被用作组合化学的模板,促进了多样化化合物库的合成。这种方法对于药物发现和新材料的开发至关重要,因为它允许有效地探索广泛的化学空间(Davis, Carroll, & Quinn, 2002)。

光电应用

4-(叔丁基)-1H-吡咯-2-甲醛的衍生物已被合成并分析其在光电应用中的潜力,例如有机发光二极管(OLED)。这一领域的研究强调了该化合物在开发用于电子和光子器件的先进材料方面的相关性(Hu et al., 2013)。

高效合成程序

使用4-(叔丁基)-1H-吡咯-2-甲醛进行生产吡咯衍生物的高效合成程序展示了该化合物在有机化学中的实用性。这些方法突出了合成复杂分子的经济和实用方面,有助于化学合成领域的广泛发展(Kaur & Kumar, 2018)。

属性

IUPAC Name |

4-tert-butyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-8(6-11)10-5-7/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTNYQGLBBFPSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339441 |

Source

|

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

156245-57-7 |

Source

|

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。